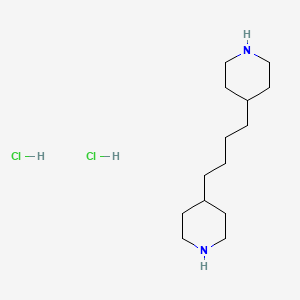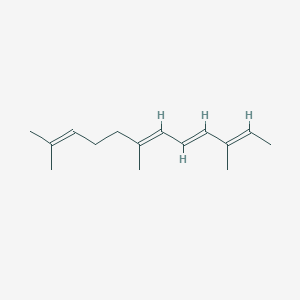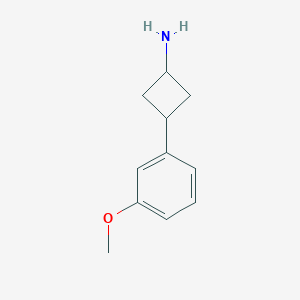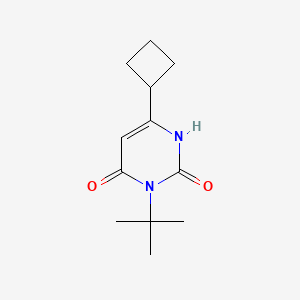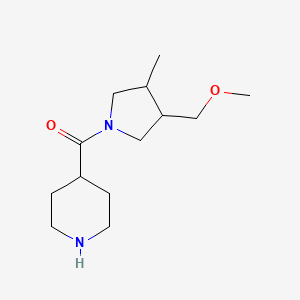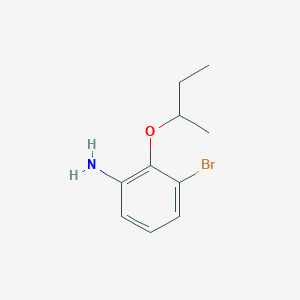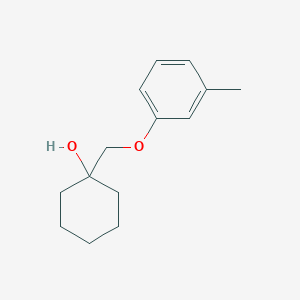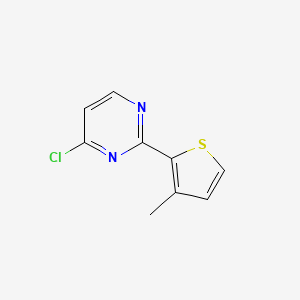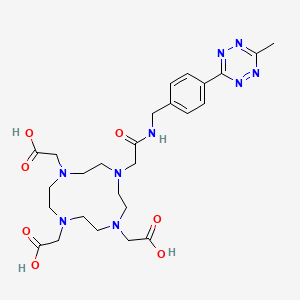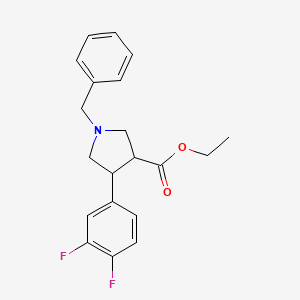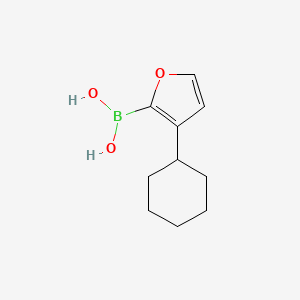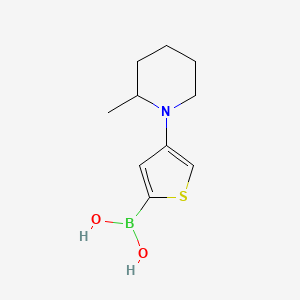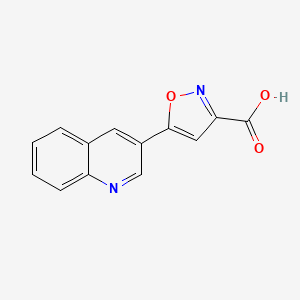
5-(3-Quinolyl)isoxazole-3-carboxylic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Quinolin-3-yl)isoxazole-3-carboxylic acid is a heterocyclic compound that combines the structural features of quinoline and isoxazole Quinoline is a nitrogen-containing aromatic compound, while isoxazole is a five-membered ring containing both nitrogen and oxygen atoms
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Quinolin-3-yl)isoxazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of quinoline derivatives with isoxazole precursors under specific conditions. For instance, the condensation of quinoline-3-carboxylic acid with hydroxylamine hydrochloride in the presence of a base can yield the desired isoxazole ring .
Industrial Production Methods: Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and solvent systems that facilitate the cyclization process. Metal-free synthetic routes are also explored to reduce costs and environmental impact .
化学反応の分析
Types of Reactions: 5-(Quinolin-3-yl)isoxazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline or isoxazole rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products: The major products formed from these reactions include substituted quinoline and isoxazole derivatives, which can exhibit different biological activities and properties .
科学的研究の応用
5-(Quinolin-3-yl)isoxazole-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
作用機序
The mechanism of action of 5-(Quinolin-3-yl)isoxazole-3-carboxylic acid involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, while the isoxazole ring can interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to therapeutic effects such as inhibition of cell proliferation in cancer .
類似化合物との比較
Quinoline Derivatives: Compounds like chloroquine and camptothecin share the quinoline structure but differ in their biological activities and applications.
Isoxazole Derivatives: Compounds such as isoxazole-4-carboxylic acid and isoxazole-5-carboxylic acid have similar structures but different functional groups and properties.
Uniqueness: 5-(Quinolin-3-yl)isoxazole-3-carboxylic acid is unique due to its combined quinoline and isoxazole structures, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound in various fields of research and application .
特性
分子式 |
C13H8N2O3 |
|---|---|
分子量 |
240.21 g/mol |
IUPAC名 |
5-quinolin-3-yl-1,2-oxazole-3-carboxylic acid |
InChI |
InChI=1S/C13H8N2O3/c16-13(17)11-6-12(18-15-11)9-5-8-3-1-2-4-10(8)14-7-9/h1-7H,(H,16,17) |
InChIキー |
QBZZRGRSCWVOEH-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=C(C=N2)C3=CC(=NO3)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


